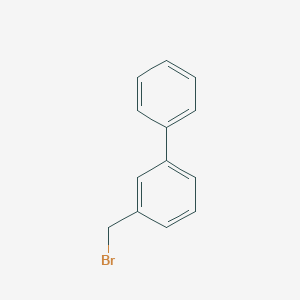

3-(Bromomethyl)biphenyl

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFPTPXBTIUISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397563 | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-31-5 | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Radical bromination using NBS and azobisisobutyronitrile (AIBN) is a widely studied method. However, recent advancements prioritize greener alternatives due to NBS’s cost and handling challenges.

Dibromohydantoin as a Brominating Agent

The Chinese patent CN101648839B discloses a sunlight-initiated bromination method using dibromohydantoin. In this process:

-

Substrate : 4'-Methyl-2-cyanobiphenyl (OTBN) is dissolved in dichloromethane.

-

Conditions : Reactions proceed at 0–20°C under sunlight for 2–4 hours.

The absence of artificial initiators like AIBN reduces costs and enhances safety. Sunlight activation aligns with green chemistry principles, though regional climate variability may limit scalability.

Photo-Initiated Bromination

Mercury Vapor Lamp Systems

The U.S. patent US6214999B1 details a photo-bromination method using DBDMH or bromine under mercury vapor lamps:

-

Setup : A turbomixer-stirred reactor with a 150-watt lamp maintains reflux conditions.

-

Solvent : Dichloromethane facilitates biphasic reactions with water, improving selectivity.

-

Scale : Industrial adaptations use pulsed-column reactors for continuous processing.

This method achieves precise temperature control (0–25°C) but requires specialized equipment, increasing capital costs.

Sunlight-Driven Bromination

The CN101648839B method eliminates artificial light sources, relying on solar irradiation:

-

Additives : Water enhances selectivity by minimizing di-bromination byproducts.

-

Purity : Post-crystallization purity exceeds 98%, suitable for pharmaceutical applications.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale production employs tubular plug-flow reactors to optimize light exposure and cooling:

Solvent and Reagent Recovery

Dichloromethane is partially recycled via distillation, reducing waste and costs. Methyl tert-butyl ether aids crystallization, enabling high-purity product isolation.

Comparative Analysis of Methods

The sunlight method excels in sustainability but faces geographical limitations. Mercury lamp systems offer consistency and faster reaction times, critical for industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted biphenyl derivatives.

Coupling Reactions: Products include biphenyl compounds with extended carbon chains or additional functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(Bromomethyl)biphenyl serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions allows for the development of diverse derivatives that can exhibit specific biological activities.

Catalysis

The compound can function as a ligand in catalytic reactions, especially in transition metal-catalyzed processes. This application is vital for synthesizing fine chemicals and pharmaceuticals, where efficiency and selectivity are paramount.

Biological and Medicinal Applications

Drug Development

Due to its unique structural features, this compound is a candidate for drug discovery. It can be modified to enhance biological activity against various targets, including enzymes and receptors. The bromomethyl group may facilitate interactions with nucleophilic sites in biological molecules, potentially leading to new therapeutic agents .

Biochemical Probes

The compound can also serve as a biochemical probe to study cellular pathways and molecular interactions. Its reactivity enables researchers to investigate complex biochemical processes and develop new diagnostic tools.

Material Science

Advanced Materials Development

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its stability and functional versatility make it suitable for applications requiring specific mechanical or chemical properties.

Organic Electronics

The compound has potential applications in the electronics industry, particularly in developing organic semiconductors and other electronic materials. Its structural characteristics contribute to the performance of devices like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 3-(Chloromethyl)biphenyl | Similar structure with a chloromethyl group | Drug development, chemical synthesis |

| 3-(Bromomethyl)-3'-(trifluoromethyl)-biphenyl | Contains trifluoromethyl group enhancing stability | Catalysis, advanced materials |

| 3-(Bromomethyl)-4'-cyano-biphenyl | Cyano group adds unique reactivity | Synthesis of pharmaceuticals |

Case Studies and Research Findings

Recent studies have highlighted the utility of biphenyl derivatives in medicinal chemistry. For instance, biphenyl compounds have been explored for their anti-inflammatory and antitumor activities. The incorporation of halogenated groups like bromine enhances their pharmacological profiles by improving metabolic stability and binding affinity .

Additionally, research indicates that fluorinated biphenyls are increasingly used in developing organic semiconductors due to their electron-deficient nature, which is beneficial for charge transport properties . The structural modifications involving bromomethyl groups have been shown to significantly impact the electronic properties of these compounds.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)biphenyl primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is harnessed in various synthetic applications to modify the structure and properties of target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-(Bromomethyl)biphenyl and Structural Analogues

| Compound Name | Molecular Formula | Key Structural Differences | Reactivity/Applications | Reference |

|---|---|---|---|---|

| 3-(Bromomethyl)-2-methyl-1,1'-biphenyl | C₁₄H₁₃Br | Methyl group at position 2 | Enhanced steric hindrance slows substitution; used in sterically demanding syntheses | |

| 3-(Chloromethyl)biphenyl | C₁₃H₁₁Cl | Chlorine instead of bromine | Lower reactivity in SN2 due to weaker leaving group; cheaper but less versatile | |

| 3-(Bromomethyl)benzonitrile | C₈H₆BrN | Nitrile group at position 3 | Polar nitrile enhances solubility; used in agrochemical intermediates | |

| 3-(Bromomethyl)phenol | C₇H₇BrO | Phenolic -OH instead of biphenyl | Acidic proton enables hydrogen bonding; antimicrobial applications | |

| Phenyl 2-(bromomethyl)benzoate | C₁₄H₁₁BrO₂ | Ester group at position 2 | Biphenyl ester structure used in polymer cross-linking |

Positional Isomers

- 4-(Bromomethyl)biphenyl : Bromomethyl at the para position. Exhibits faster substitution due to reduced steric hindrance compared to the meta isomer .

- 2-(Bromomethyl)biphenyl : Ortho substitution leads to significant steric clashes, limiting utility in sterically sensitive reactions .

Halogen-Substituted Derivatives

- Bromine vs. Chlorine : Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å) and polarizability enhance its leaving-group ability, making this compound 10–100x more reactive in SN2 reactions than chlorinated analogues .

- Biological Activity: Brominated compounds often show higher antimicrobial potency. For example, 3-(Bromomethyl)phenol inhibits E. coli at 5 µg/mL, whereas the chlorinated analogue requires 20 µg/mL .

Functional Group Additions

- Methyl Groups : The addition of a methyl group (e.g., 3-(Bromomethyl)-2-methylbiphenyl) introduces steric effects that stabilize transition states in asymmetric catalysis .

- Nitrile Groups : 3-(Bromomethyl)benzonitrile’s electron-withdrawing nitrile group increases electrophilicity, accelerating Suzuki-Miyaura couplings .

Biological Activity

3-(Bromomethyl)biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl substituent. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of biphenyl or similar precursors using reagents such as bromine or N-bromosuccinimide (NBS). The reaction conditions often include the presence of a radical initiator like benzoyl peroxide to facilitate the introduction of the bromomethyl group.

Chemical Structure:

- Molecular Formula: C13H11Br

- Molecular Weight: 249.13 g/mol

- CAS Number: 3864405

The biological activity of this compound is influenced by its ability to interact with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular functions. This reactivity is crucial for its application in drug development, where it may modulate enzyme activities or receptor functions .

Antitumor Activity

Research has shown that derivatives of biphenyl compounds, including this compound, exhibit significant antitumor properties. For instance, studies on Smac mimetics, which often utilize biphenyl scaffolds, demonstrated efficacy against various cancer cell lines, including MDA-MB-231 (a human breast cancer cell line). These compounds were evaluated based on their ability to inhibit cell growth and induce apoptosis .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | Inhibition of XIAP protein |

| Analog A | HCT116 | 10 | Induction of apoptosis |

| Analog B | A549 | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to antitumor effects, this compound and its analogs have shown antimicrobial properties. A study reported that certain brominated biphenyl derivatives exhibited activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Brominated Biphenyl Compounds

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Derivative C | S. aureus | 16 µg/mL |

| Derivative D | Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- Anticancer Studies : A series of experiments conducted on biphenyl analogs revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. For instance, compounds with para-substitutions demonstrated higher activity compared to ortho or meta substitutions, suggesting that spatial orientation plays a critical role in binding affinity to targets .

- Environmental Impact : Research indicates that brominated compounds like this compound can act as endocrine disruptors. Their ability to mimic natural hormones raises concerns regarding their accumulation in ecosystems and potential health risks to humans and wildlife .

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)biphenyl, and what factors influence the choice of brominating agents?

- Methodological Answer : The compound is typically synthesized via bromination of 3-methylbiphenyl. Brominating agents such as N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or HBr/H₂O₂ systems are commonly used. The choice depends on regioselectivity, reaction scale, and purity requirements. For example, radical bromination with NBS minimizes byproducts, while HBr/H₂O₂ is cost-effective for larger batches. Reaction monitoring via TLC or GC-MS ensures completion .

Q. What analytical techniques are recommended for characterizing this compound, and how are standard solutions prepared?

- Methodological Answer : Characterization employs GC-MS (for purity assessment) and ¹H/¹³C NMR (to confirm substitution patterns). Standard solutions for quantitative analysis are prepared in isooctane at concentrations such as 35 µg/mL, validated for stability under refrigerated conditions. For environmental studies, toluene-nonane matrices (e.g., 50 µg/mL) are used to enhance solubility and detection limits .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. The compound is moisture-sensitive; store under inert gas (N₂/Ar) at 2–8°C. Quench residues with aqueous Na₂S₂O₃ to neutralize reactive bromine species. Waste must be segregated and treated as halogenated organic waste .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution compared to ortho/para isomers?

- Methodological Answer : The meta-substitution reduces steric hindrance around the benzylic bromide, enhancing SN₂ reactivity. Computational studies (DFT) show lower activation energy for nucleophilic attack compared to ortho isomers, where proximity to the biphenyl group creates steric clashes. This property is exploited in designing cross-coupling reactions for asymmetric catalysis .

Q. What challenges arise in isolating this compound due to its stability, and how can reaction conditions be optimized?

- Methodological Answer : The compound is prone to hydrolysis and disproportionation under basic conditions. Anhydrous solvents (e.g., THF, DCM) and low temperatures (0–5°C) improve stability. In situ generation via Appel reaction (PPh₃/CBr₄) minimizes isolation steps. Catalytic TEMPO suppresses radical degradation pathways during bromination .

Q. How can contradictions in reported yields for Suzuki-Miyaura couplings using this compound be resolved through mechanistic studies?

- Methodological Answer : Divergent yields often stem from ligand-catalyst mismatches. Systematic screening of Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) under kinetic control identifies optimal systems. Mechanistic probes (e.g., Hammett plots) reveal electronic effects of biphenyl substituents on oxidative addition rates .

Q. What role does this compound play in synthesizing macrocyclic compounds, and how is regioselectivity controlled?

- Methodological Answer : It serves as a bridging unit in dithiaphanes (e.g., 2,17-dithia3.3biphenylophane). Regioselectivity is achieved via slow addition to refluxing basic ethanol (NaOH/EtOH), favoring thioether linkage formation. Chromatographic purification on alumina with hot toluene isolates macrocycles in >90% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.